molecular formula C7H12O2S B092880 Propyl 3-sulfanylidenebutanoate CAS No. 18457-87-9

Propyl 3-sulfanylidenebutanoate

Cat. No. B092880
CAS RN: 18457-87-9
M. Wt: 160.24 g/mol
InChI Key: JNVSRTGPXASFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 3-sulfanylidenebutanoate is a chemical compound that belongs to the family of thioesters. It is a colorless liquid with a pungent odor and is commonly used in scientific research. The compound has several applications in the field of biochemistry and is known to have various biochemical and physiological effects.

Mechanism Of Action

Propyl 3-sulfanylidenebutanoate is known to act as a thioester. Thioesters are known to play a crucial role in various biochemical processes such as fatty acid metabolism, protein synthesis, and signal transduction. Thioesters are also known to be involved in the regulation of cellular processes such as autophagy and apoptosis. Propyl 3-sulfanylidenebutanoate is known to interact with enzymes and proteins that contain thioester bonds, thereby affecting their activity and function.

Biochemical And Physiological Effects

Propyl 3-sulfanylidenebutanoate is known to have various biochemical and physiological effects. The compound is known to inhibit the activity of enzymes that contain thioester bonds, thereby affecting various cellular processes. Propyl 3-sulfanylidenebutanoate is also known to affect the folding and stability of proteins, thereby affecting their function. The compound is also known to affect the regulation of cellular processes such as autophagy and apoptosis.

Advantages And Limitations For Lab Experiments

Propyl 3-sulfanylidenebutanoate has several advantages for lab experiments. The compound is readily available and can be easily synthesized. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, the compound has some limitations as well. It is known to have a pungent odor and can cause irritation to the skin and eyes. The compound is also known to be toxic and should be handled with care.

Future Directions

The use of Propyl 3-sulfanylidenebutanoate in scientific research is still in its early stages. There is a need for further research to fully understand the mechanism of action of the compound and its role in various biochemical processes. Future research could focus on the development of new compounds that are more potent and selective in their activity. The use of Propyl 3-sulfanylidenebutanoate in drug discovery could also be explored, as the compound has the potential to be used as a lead compound for the development of new drugs.

Synthesis Methods

Propyl 3-sulfanylidenebutanoate can be synthesized by reacting propyl mercaptan with ethyl acetoacetate in the presence of a base such as potassium hydroxide. The reaction takes place at room temperature and yields the desired product. The compound can also be synthesized by reacting propyl bromide with potassium thioacetate in the presence of a polar solvent such as dimethylformamide.

Scientific Research Applications

Propyl 3-sulfanylidenebutanoate has several applications in scientific research. It is commonly used as a reagent in the synthesis of peptides and proteins. The compound is also used to study the mechanism of action of enzymes and to investigate the role of thioesters in various biochemical processes. Propyl 3-sulfanylidenebutanoate is also used to study the effect of thioesters on the folding and stability of proteins.

properties

CAS RN

18457-87-9

Product Name

Propyl 3-sulfanylidenebutanoate

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

propyl 3-sulfanylidenebutanoate

InChI

InChI=1S/C7H12O2S/c1-3-4-9-7(8)5-6(2)10/h3-5H2,1-2H3

InChI Key

JNVSRTGPXASFKW-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC(=S)C

Canonical SMILES

CCCOC(=O)CC(=S)C

synonyms

3-Thiobutanoic acid propyl ester

Origin of Product

United States

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